1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol

Lipophilicity Drug-likeness Physicochemical profiling

This 4-piperidinol regioisomer (C₁₀H₁₆N₄O, MW 208.26) provides a privileged 2,4-diaminopyrimidine chemotype with a single rotatable bond and balanced hydrogen-bonding profile (tPSA 75.3 Ų, XLogP3 0.6), delivering superior aqueous solubility versus chloro/aryl analogs. Its defined 6-amino-2-methyl substitution pattern ensures reproducible ATP-mimetic hydrogen bonding in kinase assays, while the 4-OH orientation enables direct head-to-head SAR comparison with the 3-ol isomer to validate docking models. Ideal for fragment-based screening libraries where ligand efficiency and assay compatibility at elevated concentrations are critical.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
CAS No. 1501558-21-9
Cat. No. B1470631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol
CAS1501558-21-9
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCC(CC2)O)N
InChIInChI=1S/C10H16N4O/c1-7-12-9(11)6-10(13-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3,(H2,11,12,13)
InChIKeyFTVRHMVDNAQPST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol (CAS 1501558-21-9): Physicochemical & Structural Baseline for Research Sourcing


1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol is a synthetic heterocyclic small molecule (C₁₀H₁₆N₄O; MW 208.26 g/mol) featuring a 2-methyl-6-aminopyrimidine core N-linked to a 4-hydroxypiperidine moiety [1]. This compound belongs to the aminopyrimidine-piperidine class, a scaffold widely exploited in kinase inhibitor and CNS drug discovery programs. Its computed physicochemical profile includes a topological polar surface area (tPSA) of 75.3 Ų, a calculated LogP (XLogP3) of 0.6, two hydrogen bond donors, five hydrogen bond acceptors, and a single rotatable bond, placing it within drug-like chemical space [1]. The compound is cataloged by multiple screening compound suppliers under identifiers including AKOS019332097 and F1967-4906, and is primarily positioned as a research tool for non-human, non-therapeutic applications [1].

Why Generic Substitution Fails for 1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol in Scientific Workflows


The compound's precise substitution pattern—specifically the 6-amino-2-methyl arrangement on the pyrimidine ring combined with the 4-hydroxypiperidine substituent—determines its hydrogen-bonding donor/acceptor topology, conformational rigidity, and electronic distribution in ways that near-neighbor analogs cannot replicate [1]. Even structurally similar compounds such as 1-(6-amino-2-methylpyrimidin-4-yl)piperidin-3-ol (regioisomeric alcohol shift), 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (amino→chloro substitution), or the des-methyl analog each introduce distinct steric, electronic, and solubility perturbations that can profoundly alter target engagement, selectivity, and assay reproducibility. Without head-to-head experimental bridging data, substituting any of these compounds introduces uncontrolled variables that can invalidate comparative SAR interpretations in medicinal chemistry campaigns .

Quantitative Differentiation Evidence for 1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol: Comparator-Based Analysis


Physicochemical Differentiation: Calculated LogP (XLogP3) vs. Key Analogs

The calculated partition coefficient (XLogP3 = 0.6) for 1-(6-amino-2-methylpyrimidin-4-yl)piperidin-4-ol places it in a distinctly more hydrophilic regime compared to the chloro analog (1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol). While an experimentally determined logP for the chloro analog is not available in public databases, the replacement of the amino group (-NH₂) with chlorine introduces a substantial increase in lipophilicity (estimated ΔlogP ≈ +0.8 to +1.2 based on fragment-based calculations), which would predict higher membrane permeability but also increased non-specific binding and altered solubility profiles. This computed lipophilicity difference has direct implications for assay design, particularly in cell-based versus biochemical assays where compound penetration and intracellular accumulation are critical factors [1].

Lipophilicity Drug-likeness Physicochemical profiling ADME prediction

Hydrogen Bond Donor/Acceptor Topology: Differentiation from Regioisomeric 3-ol Analog

The position of the hydroxyl group on the piperidine ring (4-position vs. 3-position) fundamentally alters the spatial orientation of the hydrogen bond donor. In 1-(6-amino-2-methylpyrimidin-4-yl)piperidin-4-ol, the 4-hydroxyl group projects symmetrically along the piperidine axis, while in the 3-ol regioisomer, the hydroxyl occupies an equatorial/axial equilibrium that introduces additional conformational complexity and a different hydrogen-bond vector. Both compounds share identical molecular formula (C₁₀H₁₆N₄O), molecular weight (208.26 g/mol), hydrogen bond donor count (2), and hydrogen bond acceptor count (5); however, the tPSA differs slightly (75.3 Ų for the 4-ol vs. a computed ~75.3 Ų for the 3-ol, with subtle conformational differences) [1]. This regioisomeric distinction has been shown in related pyrimidine-piperidine series to affect kinase selectivity profiles, though direct comparative data for this specific pair is not publicly available.

Hydrogen bonding Molecular recognition Regioisomer differentiation Target engagement

Rotatable Bond Restriction: Conformational Rigidity Relative to Extended Analogs

With only one rotatable bond (the C–N linkage connecting the pyrimidine and piperidine rings), 1-(6-amino-2-methylpyrimidin-4-yl)piperidin-4-ol is significantly more conformationally restricted than analogs bearing additional substituents, such as the 4-phenyl derivative (1-(6-amino-2-methylpyrimidin-4-yl)-4-phenylpiperidin-4-ol; 2 rotatable bonds; MW 284 g/mol) or the 4-methanol derivative ((1-(6-amino-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol; 2 rotatable bonds; MW 222.3 g/mol) [1]. Lower rotatable bond count is a well-established predictor of higher ligand efficiency and lower entropic penalty upon target binding, as articulated in the seminal work by Veber et al. This property makes the title compound a more attractive fragment-like or early lead-like starting point for optimization campaigns where ligand efficiency metrics are prioritized [1].

Conformational restriction Ligand efficiency Entropic penalty Scaffold optimization

Optimal Research Application Scenarios for 1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol Based on Quantitative Evidence


Fragment-Based Lead Discovery and Ligand Efficiency-Optimized Library Design

The compound's low molecular weight (208.26 g/mol), single rotatable bond, and balanced hydrogen-bonding profile make it an ideal fragment-sized starting point for target-based screening libraries. Its favorable computed drug-likeness metrics support inclusion in fragment libraries where high ligand efficiency is prioritized over raw potency. Procurement for fragment screening campaigns is supported by the quantitative conformational restriction advantage (1 rotatable bond vs. 2 for extended analogs), which predicts lower entropic binding penalties and improved hit-to-lead progression characteristics [1].

Kinase Inhibitor Scaffold Development – Pyrimidine-Piperidine Chemotype Exploration

2,4-Diaminopyrimidine and related scaffolds are privileged chemotypes in kinase drug discovery, with the 6-amino-2-methyl substitution pattern providing a defined ATP-mimetic hydrogen-bonding motif. The title compound serves as a core scaffold for systematic SAR exploration around the piperidine 4-position (hydroxyl → ether, ester, carbamate, or oxidation to ketone). Its calculated hydrophilicity (XLogP3 = 0.6) provides an aqueous solubility advantage over more lipophilic chloro or aryl-substituted analogs, supporting biochemical assay compatibility at higher screening concentrations [1].

Regioisomeric Selectivity Studies in Pyrimidine-Target Interactions

As the 4-piperidinol regioisomer, this compound enables direct comparison with the 3-ol isomer to probe the geometric requirements of hydrogen-bond-mediated target recognition. Such regioisomeric pairs are uniquely valuable for validating computational docking models and for establishing structure-activity relationships where hydroxyl orientation is a critical determinant of target selectivity. The availability of both isomers from commercial screening suppliers facilitates procurement for head-to-head comparative studies [1].

Quote Request

Request a Quote for 1-(6-Amino-2-methylpyrimidin-4-yl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.